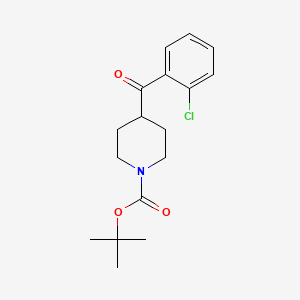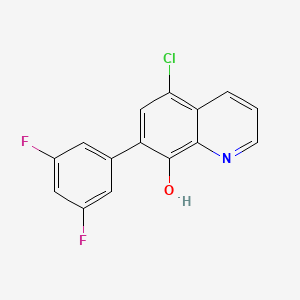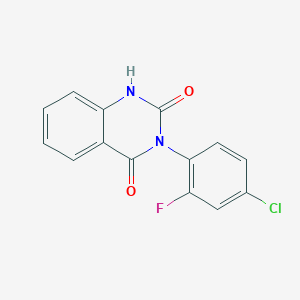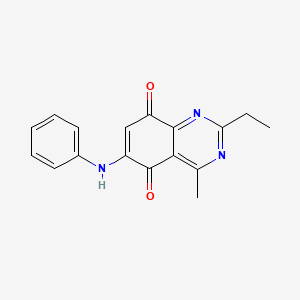
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom and two fluorine atoms attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides, thiols, and ethers.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include primary amines and other reduced forms of the compound.
Applications De Recherche Scientifique
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe to investigate biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its ability to modify biological molecules makes it a candidate for designing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent inhibitor or modifier of biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromoethyl)phthalimide
- N-(2-Bromoethyl)-4-fluorobenzenesulfonamide
- N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide
Uniqueness
N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring. This structural feature enhances its reactivity and stability compared to similar compounds with different substituents. The fluorine atoms also influence the compound’s electronic properties, making it more effective in certain chemical and biological applications.
Propriétés
Formule moléculaire |
C8H8BrF2NO2S |
|---|---|
Poids moléculaire |
300.12 g/mol |
Nom IUPAC |
N-(2-bromoethyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2 |
Clé InChI |
WTGYPBGSINVZPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)S(=O)(=O)NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)

![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)

![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)
